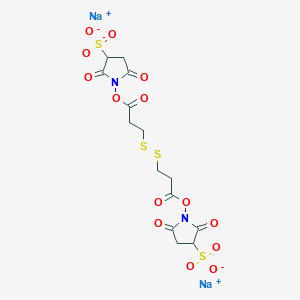

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

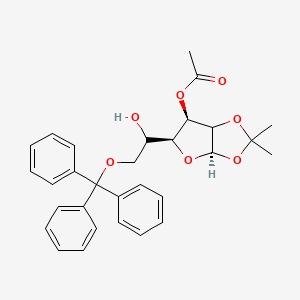

The synthesis of compounds similar to 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves multiple steps, including acetylation, glycosylation, and protective group manipulation. For example, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, which shares structural similarities, was achieved through reactions involving pentaacetyl-β-D-glucosamine and p-methoxyphenol, followed by crystallization and X-ray diffraction analysis to determine the crystal structure (Analytical Sciences: X-ray Structure Analysis Online, 2006). Such detailed synthesis pathways are crucial for understanding the molecular assembly of complex glucuronides.

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is determined using techniques like X-ray diffraction. The structure elucidation provides insights into the spatial arrangement and intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity. The crystal structure analysis of related compounds reveals hexagonal space groupings and specific bond lengths, offering a deep understanding of their molecular geometry (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include glycosylation steps, enzymatic deprotection, and esterification. These processes are essential for modifying the functional groups and enhancing the molecule's utility for specific applications. For instance, chemo-enzymatic methods have been developed for the synthesis of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives, showcasing the chemoselectivity and efficiency of enzymes in synthesizing complex glucuronides (The Journal of Organic Chemistry, 2007).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Analytical Techniques

Synthetic Approaches : The development of synthetic methods for glucuronide derivatives, similar in structure to the compound of interest, has been explored. For example, the synthesis of retinyl beta-D-glucuronide, a water-soluble compound, through the reaction of all-trans-retinol with methyl ester derivatives, demonstrates the chemical synthesis potential of glucuronides (Barua & Olson, 1987). Similarly, the facile α-glucuronidation method using methyl tetra-O-acetyl-D-glucuronate as a glycosyl donor illustrates advanced synthetic techniques for glucuronide derivatives (Du et al., 2022).

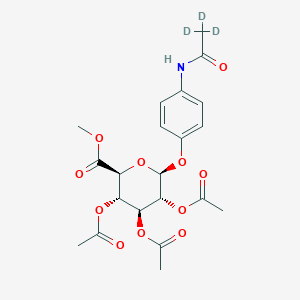

Analytical Methodologies : The use of liquid chromatography-mass spectrometry (LC-MS) for analyzing water-soluble drug conjugates, including the detection and quantitation of acetaminophen glucuronide conjugates, underscores the importance of advanced analytical techniques in drug metabolism and environmental analysis studies (Ohta et al., 2003).

Biological and Environmental Probes

Development of Analytical Standards : Research into the syntheses of glucuronide metabolites of phenolic xenoestrogens for use as analytical standards points to the role of glucuronide derivatives in environmental and biological analyses. The methodology for the mild deprotection of peracetylated glucuronate intermediates offers a new approach to preparing such standards (Sancéau et al., 2022).

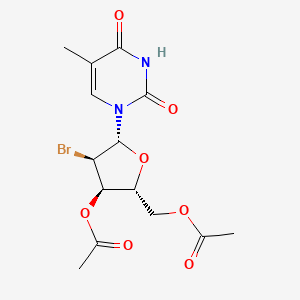

Drug Metabolite Analysis : The isolation of ester glucuronides from the urine of rabbits treated with drugs illustrates the application of glucuronide derivatives in studying drug metabolism. This research also sheds light on the metabolic pathways of drugs, highlighting the role of glucuronidation in drug excretion (Tsukamoto et al., 1964).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRFKWGBUUPFU-MTSSNOLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260619-58-6 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

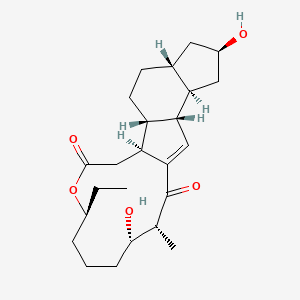

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

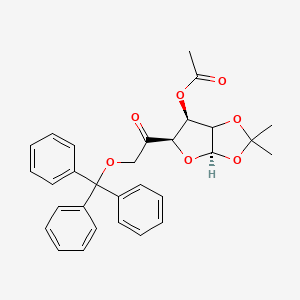

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)